IMPERIALINE (3-alpha-Iodo-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

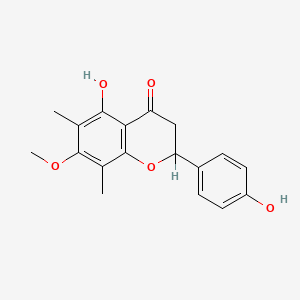

IMPERIALINE (3-alpha-Iodo-) is cardioselective M2-cholinoblocking compound Semi-synthetic alkaloid, derived from base alkaloid Imperialine, isolated from the plant Petilium eduardi and P. raddeanae (Liliaceae fam.) It has M2 cholinoreceptors blocker activity

Aplicaciones Científicas De Investigación

Applications in Engineering and Optimization

The Imperialist Competitive Algorithm (ICA) is derived from the field of human social evolution and is a part of swarm intelligence theory. Initially introduced in 2007 for continuous optimization problems, ICA has been extensively applied to discrete optimization problems in various engineering disciplines, particularly in industrial engineering. The applications of ICA have shown a statistically significant increase in research, addressing discrete optimization issues. It is anticipated that future research will continue exploring the potential of ICA in various domains, including engineering and optimization (Hosseini & Khaled, 2014).

Radiation and Carcinogenicity Studies

Radiation studies have identified that alpha particles, including 3-alpha-Iodo-, are a densely ionizing type of radiation with low penetration ability in living tissue. These particles have been associated with increased cancer risks at several anatomical sites when radionuclides that emit alpha or beta particles are internally deposited. Epidemiological evidence indicates a sharp increase in the risk of thyroid cancer linked to exposure to radioiodines, particularly iodine-131, during childhood and adolescence. The increased risk might be associated with factors such as higher milk intake per unit of body weight among children, a higher thyroid dose per unit of iodine-131 intake from milk, and a higher susceptibility per unit of thyroid dose (El Ghissassi et al., 2009).

Genetic Engineering and Xenotransplantation

Advancements in genetic engineering have allowed for the manipulation of genes across species, which is particularly relevant in xenotransplantation. Techniques for genetic engineering of swine have been aimed at avoiding naturally existing cellular and antibody responses to species-specific antigens. Genetically modified swine have shown potential to overcome both physiological and immunological barriers that have previously impeded xenotransplantation fields (Sachs & Galli, 2009).

Occupational Health and Chemical Exposure

Studies in occupational health, particularly in the petroleum industry, have been conducted to assess potential fetal risks associated with occupational exposure to chemicals, including imperialine compounds. The approach involves comparing chemical exposure levels from specific industries with levels reported in the literature associated with fetal risks. This proactive approach aims to inform workers and their families about the relative safety or risks of routine occupational exposures and mitigate misperceptions and fears related to teratogenic risks (McMartin & Koren, 1999).

Propiedades

Fórmula molecular |

C27H42NIO2 |

|---|---|

Peso molecular |

539.53 g/mol |

Apariencia |

White microcrystalline powder |

Pureza |

50% (TLC [silicagel CSC in system: hexan-chloroform-methanol (10:1,5:1), Rf - 0,29]) |

Sinónimos |

3α-iodo-20β-oxysevanin-6-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)